OVA Peptide 257-264 ditrifluoroacetate
Description
OVA Peptide 257-264 ditrifluoroacetate (CAS 138831-86-4) is an octameric peptide derived from chicken ovalbumin residues 257–264, with the amino acid sequence SIINFEKL (single-letter code) or Ser-Ile-Ile-Asn-Phe-Glu-Lys-Leu (three-letter code). It is presented by the class I major histocompatibility complex (MHC) molecule H-2Kb and is widely used to study CD8+ cytotoxic T lymphocyte (CTL) activation and antigen-specific immune responses .
Properties
Molecular Formula |
C49H76F6N10O17 |
|---|---|
Molecular Weight |
1191.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C45H74N10O13.2C2HF3O2/c1-7-25(5)36(55-44(66)37(26(6)8-2)54-38(60)28(47)23-56)43(65)52-32(22-34(48)57)42(64)51-31(21-27-14-10-9-11-15-27)41(63)50-30(17-18-35(58)59)40(62)49-29(16-12-13-19-46)39(61)53-33(45(67)68)20-24(3)4;2*3-2(4,5)1(6)7/h9-11,14-15,24-26,28-33,36-37,56H,7-8,12-13,16-23,46-47H2,1-6H3,(H2,48,57)(H,49,62)(H,50,63)(H,51,64)(H,52,65)(H,53,61)(H,54,60)(H,55,66)(H,58,59)(H,67,68);2*(H,6,7)/t25-,26-,28-,29-,30-,31-,32-,33-,36-,37-;;/m0../s1 |
InChI Key |
SMBKLGUVNXMBCE-KVTZQKTDSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Resin Selection and Initial Anchoring
Polyethylene glycol (PEG)-modified polystyrene (PS) resins are preferred for their mechanical stability and swelling properties in dimethylformamide (DMF). For OVA Peptide 257-264, a Wang resin pre-loaded with Fmoc-Leu-OH is commonly used, providing a stable ester linkage for subsequent elongation.
Table 1: Resin Specifications for SPPS
| Resin Type | Functional Group | Loading Capacity | Compatibility |
|---|---|---|---|
| PEG-PS Wang Resin | Hydroxyl | 0.25 mmol/g | Fmoc/tBu strategy |
| Rink Amide MBHA Resin | Amide | 0.50 mmol/g | Microwave-assisted SPPS |
Coupling and Deprotection Cycles
Each amino acid coupling step utilizes aminium-based reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), activated with DIEA (N,N-diisopropylethylamine). Microwave-assisted SPPS enhances coupling efficiency, particularly for sterically hindered residues like isoleucine (Ile) and asparagine (Asn).
Key Parameters:
Cleavage and Side-Chain Deprotection
Trifluoroacetic Acid (TFA) Cleavage Cocktail
The peptide-resin is treated with a cleavage cocktail containing TFA (95%), water (2.5%), and triisopropylsilane (TIS, 2.5%) for 3 hours at room temperature. This simultaneously cleaves the peptide from the resin and removes tert-butyl, trityl, and other acid-labile protections.
Critical Considerations:
Purification and Characterization
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Crude peptide is purified using a C18 column (5 μm, 300 Å) with a gradient of 0.1% TFA in water/acetonitrile. Analytical HPLC confirms purity ≥95%, while mass spectrometry (ESI-TOF) validates molecular weight (963.13 Da).
Table 2: HPLC Gradient Parameters
| Time (min) | % Acetonitrile | Flow Rate (mL/min) |
|---|---|---|
| 0 | 5 | 1.0 |
| 20 | 60 | 1.0 |
| 25 | 95 | 1.0 |
Quality Control and Bioactivity Validation
Purity and Identity Checks
Challenges and Innovations in Synthesis
Addressing Epimerization
Basic residues (Lys, Arg) are prone to epimerization during coupling. Employing Oxyma instead of HOBt (hydroxybenzotriazole) reduces racemization rates to <1%.
Scalability and Cost-Efficiency
Bulk synthesis (50–100 mg) reduces costs by 40% compared to small-scale batches. Automated synthesizers (e.g., Liberty Blue™) enable parallel synthesis of multiple peptides.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: Various functional groups can be substituted with others, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary widely but often involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential role in protein synthesis and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical reactions. The exact pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Characteristics:
- Chemical Properties : Molecular formula C₄₅H₇₄N₁₀O₁₃ (molecular weight 963.13 g/mol) with trifluoroacetate (TFA) as the counterion .
- Purity : Available in 80%–99% purity, with formulations ranging from 1 mg to 1 g .
- Function: Induces MHC-I-restricted CTL responses, making it critical for vaccine development, tumor immunology, and T-cell tolerance studies .
Comparison with Similar Compounds
OVA Peptide 323-339
EIINFEKL Trifluoroacetate
- Sequence : EIINFEKL (glutamic acid substitution at position 1).
- MHC Restriction : Presumed MHC-I binding, but altered affinity due to structural modification.
- Applications : Serves as a variant to study sequence-specific MHC-I binding and CTL activation efficiency .
- Key Difference : Substitution of serine with glutamic acid may reduce H-2Kb binding stability compared to SIINFEKL .
Scrambled OVA Peptide (FILKSINE)
Full-Length OVA Protein
- Structure: 385-amino-acid protein containing SIINFEKL and other epitopes.
- Antigen Presentation : Cross-presented by dendritic cells (DCs) via MHC-I with efficiency comparable to OVA 257-264 peptide .
- Key Difference : Processing of full-length OVA requires proteasomal degradation, while the pre-processed peptide bypasses this step .
TAP Dependency Variations
Comparative Data Table
Research Findings and Implications
- Cross-Presentation Efficiency: Both full-length OVA and OVA 257-264 are cross-presented by dendritic cells with similar efficiency, even under chronic ethanol exposure in mice .
- Therapeutic Applications : OVA 257-264 combined with anti-CD4 antibodies enhances tumor regression in OVA-expressing cancers .
- T-Cell Activation: Chronic ethanol consumption impairs DC-mediated T-cell activation despite preserved antigen presentation, highlighting downstream signaling defects .
Q & A
Q. What is the mechanistic role of OVA Peptide 257-264 in CD8+ cytotoxic T lymphocyte (CTL) activation?
OVA Peptide 257-264 (SIINFEKL) is a class I MHC (H-2Kb)-restricted epitope derived from ovalbumin. It binds directly to H-2Kb molecules on antigen-presenting cells, enabling recognition by TCRs on naïve CD8+ T cells, leading to their activation and differentiation into CTLs. Experimental protocols often involve subcutaneous or intradermal injection (e.g., 250 μg–1 mg peptide) combined with adjuvants like anti-CD4 monoclonal antibodies or Poria cocos polysaccharide (PCP) to amplify CTL responses .
Q. How is OVA Peptide 257-264 typically administered in murine models to study antigen-specific immunity?
Standard protocols include tail-base intradermal injection (e.g., 250 μg peptide) or pulsing spleen cells with 250 μg–1 mg peptide for ex vivo T-cell activation. These methods are used to evaluate CTL activity, Th1 immune polarization, or tumor immunotherapy efficacy .
Q. What purity and storage conditions are recommended for experimental reproducibility?
The peptide is commercially available at purities >95% (HPLC-validated) and should be stored at –80°C to –20°C in lyophilized form. Reconstitution in DMSO or PBS at 10 mg/mL is common, with aliquots frozen to avoid repeated freeze-thaw cycles .
Q. How does OVA Peptide 257-264 compare to full-length OVA protein in antigen presentation studies?
While full-length OVA requires proteasomal processing and TAP transporter-dependent MHC-I loading, the pre-processed OVA Peptide 257-264 bypasses these steps, enabling direct MHC-I presentation. This distinction is critical for studying TAP-independent antigen processing pathways .
Q. What are the key quality control metrics for validating peptide batches?
Essential metrics include:
- Purity : >95% via HPLC.
- Sequence verification : Mass spectrometry (e.g., molecular weight 963.13 Da).
- Salt form : Trifluoroacetate (TFA) is standard, but acetate (HAc) or hydrochloride (HCl) variants may alter solubility .
Advanced Research Questions
Q. How does the protein context of OVA Peptide 257-264 influence TAP transporter dependency in MHC-I presentation?
When embedded in bacterial fusion proteins (e.g., MBP-Crl-OVA), the peptide is presented independently of TAP transporters. In contrast, full-length ovalbumin requires TAP for processing, regardless of recombinant or native sources. This dichotomy highlights the impact of antigen source on MHC-I loading mechanisms .
Q. What experimental strategies resolve contradictions in dendritic cell (DC) functionality studies involving ethanol exposure?
Chronic ethanol consumption in mice does not impair DC cross-presentation of OVA Peptide 257-264 but reduces IL-2 secretion in certain models. To address discrepancies, researchers should standardize DC pulsing protocols (e.g., 20-hour incubation with 10 μg/mL peptide) and use transgenic T cells (e.g., OT-I CD8+ cells) for consistent readouts .
Q. How can OVA Peptide 257-264 be optimized for self-assembled nanovaccines?
Formulating the peptide into nanovaccines (e.g., I-OVA NE) enhances CD8+ T-cell responses by improving dendritic cell uptake and prolonging antigen retention. Key parameters include peptide-to-carrier ratios (e.g., 1:10 w/w) and adjuvant co-delivery (e.g., CpG oligonucleotides) .
Q. What are the limitations of using OVA Peptide 257-264 as a model antigen in human translational studies?
While widely used in murine H-2Kb systems, the peptide’s relevance to human HLA-I alleles (e.g., HLA-A*02:01) is limited. Researchers must validate cross-reactivity or use humanized MHC models to extrapolate findings .
Q. How do batch-to-batch variations in trifluoroacetate counterion content affect experimental outcomes?
Excess TFA can alter peptide solubility or induce off-target effects (e.g., pH shifts in cell culture). Dialysis or HPLC purification is recommended for sensitive assays. Comparative studies using TFA-free formulations (e.g., acetate salts) are advised for mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
